molecular formula C9H6O2S2 B12311078 3-(Thiophen-3-yl)thiophene-2-carboxylic acid

3-(Thiophen-3-yl)thiophene-2-carboxylic acid

Cat. No.: B12311078
M. Wt: 210.3 g/mol
InChI Key: JJBZTXXKIWKYRF-UHFFFAOYSA-N
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Description

3-(Thiophen-3-yl)thiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring system. Thiophene is a five-membered aromatic ring containing one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-3-yl)thiophene-2-carboxylic acid can be achieved through several methods. Another method includes the oxidation of 2-acetylthiophene using hypochlorite .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions and oxidation processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-3-yl)thiophene-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized thiophene derivatives, reduced thiophene compounds, and various substituted thiophene derivatives .

Scientific Research Applications

3-(Thiophen-3-yl)thiophene-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Thiophen-3-yl)thiophene-2-carboxylic acid involves its interaction with molecular targets and pathways. The compound can modulate various biological pathways, leading to its observed effects. For example, it may interact with enzymes or receptors, altering their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxylic acid
  • Thiophene-3-carboxylic acid
  • 2-Methylthiophene
  • 3-Methylthiophene

Uniqueness

3-(Thiophen-3-yl)thiophene-2-carboxylic acid is unique due to its specific substitution pattern on the thiophene ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H6O2S2

Molecular Weight

210.3 g/mol

IUPAC Name

3-thiophen-3-ylthiophene-2-carboxylic acid

InChI

InChI=1S/C9H6O2S2/c10-9(11)8-7(2-4-13-8)6-1-3-12-5-6/h1-5H,(H,10,11)

InChI Key

JJBZTXXKIWKYRF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=C(SC=C2)C(=O)O

Origin of Product

United States

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